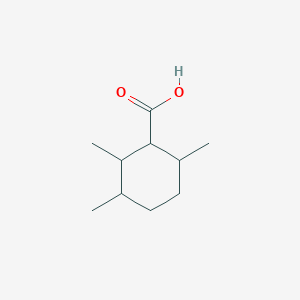

2,3,6-Trimethylcyclohexane-1-carboxylic acid

Description

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2,3,6-trimethylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C10H18O2/c1-6-4-5-7(2)9(8(6)3)10(11)12/h6-9H,4-5H2,1-3H3,(H,11,12) |

InChI Key |

BOWZYAJRWCYRFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1C)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethylcyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the Friedel-Crafts alkylation of cyclohexane with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting trimethylcyclohexane is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydrogenation and carboxylation steps. Additionally, continuous flow reactors may be employed to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl groups can undergo halogenation or nitration reactions in the presence of appropriate reagents like chlorine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Chlorine (Cl2), nitric acid (HNO3)

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2,3,6-Trimethylcyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,3,6-Trimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the methyl groups may affect the compound’s hydrophobic interactions and overall molecular conformation, impacting its biological activity.

Comparison with Similar Compounds

Key Research Findings

Impact of Substituents on Acidity and Solubility: Hydroxyl groups (e.g., in 2,4-dihydroxy-3,5,6-trimethylcyclohexane-1-carboxylic acid) enhance polarity and hydrogen-bonding capacity, increasing solubility in polar solvents like water or methanol . Methyl groups reduce solubility in aqueous media but improve lipid compatibility, making such analogs suitable for lipophilic formulations .

Role of Ring Saturation :

- Cyclohexene derivatives (e.g., 2,6,6-trimethylcyclohex-1-ene-1-carboxylic acid) exhibit higher reactivity toward electrophilic addition due to the conjugated double bond, whereas fully saturated analogs are more stable under acidic conditions .

- Diene systems (e.g., 4,6,6-trimethylcyclohexa-1,3-dienecarboxylic acid) show unique UV absorption profiles, useful in spectroscopic identification .

Functional Group Effects: The ketone group in 2,6,6-trimethyl-3-oxocyclohexene-1-carboxylic acid increases electrophilicity at the α-carbon, facilitating nucleophilic reactions such as enolate formation . Formyl and hydroxymethyl substituents (e.g., in Peak 5 from ) introduce steric hindrance, altering metabolic pathways in biological systems .

Biological Activity: Analogs with hydroxyl groups (e.g., 2,4-dihydroxy derivatives) demonstrate antioxidant and antimicrobial properties in lichen extracts, attributed to their polyphenolic character . Methyl-rich derivatives (e.g., 2,6,6-trimethylcyclohex-1-ene-1-carboxylic acid) are precursors in synthetic perfumery due to their terpene-like odor profiles .

Biological Activity

2,3,6-Trimethylcyclohexane-1-carboxylic acid (TMC) is an organic compound characterized by a cyclohexane ring with three methyl groups at the 2, 3, and 6 positions and a carboxylic acid functional group at the 1 position. Its unique structural features suggest potential biological activities and applications in various fields, particularly in pharmaceuticals and organic synthesis.

- Molecular Formula : C10H18O2

- Molecular Weight : 170.25 g/mol

- Structure : The compound's structural arrangement contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that TMC exhibits significant antimicrobial activity. A comparative analysis of TMC with other similar compounds showed that it effectively inhibits the growth of various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

| Compound | Activity | Mechanism |

|---|---|---|

| TMC | Antimicrobial | Disruption of cell membranes |

| 2,6-Dimethylcyclohexane-1-carboxylic acid | Moderate | Similar mechanism but less effective |

| 2-Methylcyclopentane-1-carboxylic acid | Low | Different structural properties |

Anti-inflammatory Effects

TMC has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines in human immune cells. This suggests a potential application in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of TMC against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that TMC had a minimum inhibitory concentration (MIC) significantly lower than that of many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, researchers treated human macrophages with TMC and measured cytokine levels. The findings revealed a marked decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, indicating that TMC may modulate inflammatory pathways effectively .

The biological activity of TMC can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of TMC allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Cytokine Modulation : TMC influences signaling pathways involved in inflammation, leading to decreased cytokine production.

- Enzyme Inhibition : Preliminary studies suggest that TMC may inhibit specific enzymes involved in inflammatory responses.

Applications and Future Research

Given its promising biological activities, TMC could be explored further for applications in:

- Pharmaceutical Development : As a lead compound for new antimicrobial or anti-inflammatory drugs.

- Cosmetic Industry : Due to its antimicrobial properties, it may be suitable for formulations aimed at skin health.

- Agricultural Uses : Potential applications as a natural pesticide due to its biological activity against plant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.